Betahistine

Vestibular Disorders Vertigo Clinical Trial

Betahistine (CAS 5638-76-6), chemically N-methyl-2-pyridin-2-ylethanamine, is a small molecule structural analogue of histamine. It is widely prescribed for the symptomatic treatment of Ménière's disease and vestibular vertigo and is approved in over 80 countries globally.

Molecular Formula C8H12N2
Molecular Weight 136.19 g/mol
CAS No. 5638-76-6
Cat. No. B147258
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBetahistine
CAS5638-76-6
SynonymsAequamen
Betahistin AL
Betahistin ratiopharm
Betahistin Stada
Betahistin-ratiopharm
Betahistine
Betahistine Biphar
Betahistine Dihydrobromide
Betahistine Dihydrochloride
Betahistine Hydrochloride
Betahistine Mesylate
Betahistine Methanesulfonate
Betahistine Methanesulphonate
Betaserc
Betavert
By Vertin
By-Vertin
Dihydrobromide, Betahistine
Dihydrochloride, Betahistine
Extovyl
Fidium
Hydrochloride, Betahistine
Lectil
Melopat
Mersilon
Mesylate, Betahistine
Methanesulfonate, Betahistine
Methanesulphonate, Betahistine
PT 9
PT-9
PT9
Ribrain
Serc
Vasomotal
Vertigon
Molecular FormulaC8H12N2
Molecular Weight136.19 g/mol
Structural Identifiers
SMILESCNCCC1=CC=CC=N1
InChIInChI=1S/C8H12N2/c1-9-7-5-8-4-2-3-6-10-8/h2-4,6,9H,5,7H2,1H3
InChIKeyUUQMNUMQCIQDMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Betahistine CAS 5638-76-6: Scientific Sourcing and Procurement Baseline Overview


Betahistine (CAS 5638-76-6), chemically N-methyl-2-pyridin-2-ylethanamine, is a small molecule structural analogue of histamine [1]. It is widely prescribed for the symptomatic treatment of Ménière's disease and vestibular vertigo and is approved in over 80 countries globally [2]. Its pharmacological profile is characterized by a dual mechanism: it acts as a weak partial agonist at histamine H1 receptors and as a potent antagonist/inverse agonist at histamine H3 receptors [2]. This unique duality is the basis for its therapeutic effects, which are believed to involve improved inner ear microcirculation and central modulation of vestibular nuclei activity . Notably, betahistine undergoes exceptionally rapid and extensive first-pass metabolism, resulting in extremely low systemic bioavailability of the parent drug, a critical factor influencing its clinical performance and a key differentiator from other anti-vertigo agents [2].

Why Betahistine CAS 5638-76-6 Cannot Be Interchanged with Generic 'Anti-Vertigo' Agents


The selection of an antivertiginous agent for research or formulation development is not a simple matter of choosing from a list of interchangeable compounds. Betahistine possesses a distinct and complex pharmacological signature—a weak H1 agonist and potent H3 antagonist profile—that fundamentally differs from that of many other agents used for vertigo, such as pure antihistamines (e.g., cinnarizine, dimenhydrinate) or calcium channel blockers (e.g., flunarizine) [1]. Furthermore, its unique pharmacokinetic challenge of near-complete first-pass metabolism, with a potential for active metabolites, introduces a level of complexity not seen with many comparators [2]. This evidence guide provides the quantitative, comparator-based data necessary for a scientifically informed selection, demonstrating precisely where and how betahistine's performance differs from its closest alternatives in key assays and models.

Betahistine CAS 5638-76-6: Quantitative Comparative Evidence for Scientific Selection


Clinical Efficacy in Peripheral Vestibular Vertigo: Betahistine vs. Cinnarizine/Dimenhydrinate Fixed-Dose Combination

A systematic review of six clinical trials comparing betahistine (12 or 16 mg) to a fixed-dose combination of cinnarizine 20 mg/dimenhydrinate 40 mg found that the combination was superior in reducing Mean Vertigo Score (MVS) at week 4 (p < 0.05) [1]. This finding was confirmed by a prospective, multicenter, double-blind, randomized non-inferiority trial (NCT01523340), which demonstrated the fixed-dose combination to be not only non-inferior but superior to betahistine dihydrochloride 16 mg for the improvement of peripheral vestibular vertigo [2].

Vestibular Disorders Vertigo Clinical Trial

Receptor Binding Affinity: Betahistine vs. Histamine at H1 and H3 Receptors

Betahistine's unique dual mechanism is defined by its differential affinity at histamine receptor subtypes. In competition binding studies, betahistine inhibited [3H]mepyramine binding to H1 receptors in guinea-pig cerebellum membranes with a Ki of 31 µM [1]. At the H3 receptor, betahistine acts as a potent antagonist of the inhibitory effect of exogenous histamine on K+-evoked [3H]histamine release from rat cerebral cortex slices, with a Ki of 6.9 µM [1]. In a separate study using CHO cells expressing rat and human H3 receptors, betahistine dihydrochloride demonstrated Ki values of 1.4 µM and 2.5 µM, respectively [2]. This contrasts sharply with histamine, which shows a ~10 nM affinity for the H3 receptor and is the only ligand to interact with H2 receptors [3].

Histamine Receptors Binding Affinity Pharmacology

Pharmacokinetic Bioavailability: Intranasal Betahistine vs. Oral Betahistine

Betahistine's low oral bioavailability is a well-known limitation. A study comparing intranasal (IN) to oral (PO) administration of betahistine in Beagle dogs revealed an absolute bioavailability of 27-82% for IN versus only 2-6% for PO [1]. The relative bioavailability of IN to PO was 5-35 times higher [1]. In humans, a cross-study comparison estimated the relative bioavailability of IN betahistine to be 20-40 times higher than oral administration [1].

Pharmacokinetics Bioavailability Drug Delivery

Vestibular Receptor Activity: Betahistine and Metabolite M1 vs. Inactive Metabolites

Betahistine is rapidly metabolized to aminoethylpyridine (M1), hydroxyethylpyridine (M2), and pyridylacetic acid (M3) [1]. A study on frog ampullar receptors demonstrated that while M2 and M3 exerted no effect on vestibular receptor activity at concentrations up to 10 mM, M1, at concentrations >1 µM, was able to reduce the resting discharge of ampullar receptors without affecting mechanically evoked responses, an effect similar to that of betahistine itself [1][2].

Metabolism Vestibular Pharmacology Electrophysiology

Clinical Efficacy in Ménière's Disease: Betahistine vs. Cinnarizine, Clonazepam, and Flunarizine

In an analysis of integrated balance therapy (IBT) for Ménière's disease patients over 120 days, betahistine was compared to cinnarizine, clonazepam, flunarizine, and Ginkgo biloba [1]. The study found that betahistine was significantly more effective than all other drugs at both the 60-day and 120-day time points [1]. For other peripheral vestibular disorders, betahistine was as effective as cinnarizine and clonazepam, and more effective than flunarizine and EGb 761 [1].

Ménière's Disease Vertigo Comparative Effectiveness

Analytical Differentiation: Betahistine and Its Process-Related Impurity 2-(2-Hydroxyethyl)pyridine (HEP)

A key aspect of quality control for betahistine is the determination of its pharmacopeial impurity, 2-(2-hydroxyethyl)pyridine (HEP) [1]. A validated solvent-free HPLC method using a C18 column and a micellar mobile phase (0.01 M Brij-35, 0.12 M SDS, 0.02 M disodium hydrogen phosphate, pH 5.5) achieved baseline separation of betahistine and HEP with detection at 260 nm [1]. This method provides a green chemistry alternative to traditional organic solvent-based separations for this specific impurity challenge.

Analytical Chemistry HPLC Impurity Profiling

Betahistine CAS 5638-76-6: Evidence-Based Application Scenarios for Research and Development


Development of Novel Formulations to Overcome First-Pass Metabolism

Given the evidence of betahistine's exceptionally low oral bioavailability (2-6% absolute) compared to intranasal delivery (27-82% absolute) [1], this compound is an ideal candidate for research into alternative drug delivery systems. Projects focused on intranasal, transdermal, or novel oral formulations that aim to bypass hepatic first-pass metabolism would be directly supported by this data.

Comparative Pharmacology Studies in Vestibular Disorders

The unique receptor binding profile (weak H1 agonist, potent H3 antagonist with Ki values of 31 µM and 1.4-6.9 µM, respectively) [2], combined with its clinical performance data versus cinnarizine/dimenhydrinate [3] and flunarizine [4], makes betahistine a critical reference compound for any study comparing the efficacy and mechanism of antivertiginous agents. Its distinct pharmacology provides a clear comparator against pure antihistamines and calcium channel blockers.

Metabolite-Activity Relationship and PK/PD Modeling

The demonstration that betahistine's metabolite M1 (aminoethylpyridine) retains vestibular receptor activity, while M2 and M3 are inactive [5], creates a unique opportunity for research into metabolite-activity relationships and pharmacokinetic/pharmacodynamic (PK/PD) modeling. Studies designed to quantify and correlate plasma concentrations of both the parent drug and its active metabolite with therapeutic effect are uniquely enabled by this compound's metabolic profile.

Analytical Method Development and Quality Control

The availability of validated, eco-friendly HPLC and TLC methods for separating betahistine from its specific process-related impurity, 2-(2-hydroxyethyl)pyridine (HEP) [6], makes this compound a practical choice for projects involving analytical chemistry method development, impurity profiling, and quality control of pharmaceutical preparations. The existence of a well-defined impurity profile supports robust analytical workflows.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Betahistine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.